REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[NH2:12][NH:13][C:14]([NH:16][NH2:17])=[O:15].C(=O)(O)[O-].[Na+].C(=O)=O>CO>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([NH:12][NH:13][C:14]([NH:16][NH:17][S:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=2)(=[O:9])=[O:8])=[O:15])(=[O:9])=[O:8])=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
190.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
NNC(=O)NN
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
FILTRATION
|
Details
|
The solid product and sodium chloride were filtered off
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the sodium chloride
|
Type
|
FILTRATION
|
Details
|
the residual solid product was filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NNC(=O)NNS(=O)(=O)C1=CC=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |